molecular formula C19H13NO B1627993 3,5-Diphenylbenzo[c]isoxazole CAS No. 69751-73-1

3,5-Diphenylbenzo[c]isoxazole

Cat. No.: B1627993
CAS No.: 69751-73-1
M. Wt: 271.3 g/mol
InChI Key: OBVGIUFUQVYNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenylbenzo[c]isoxazole typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base. One efficient method reported involves base-catalyzed condensation reactions using water as a solvent instead of chloroform . Another approach includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable methods such as solvent-free synthesis under ball-milling conditions have been developed, allowing the synthesis of 3,5-isoxazoles in moderate to excellent yields .

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide.

    Substitution: Palladium chloride catalyst.

Major Products

    Oxidation: Amide-containing compounds.

    Substitution: 3,4,5-Trisubstituted isoxazoles.

Mechanism of Action

The mechanism of action of 3,5-Diphenylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenylisoxazole: Similar structure but lacks the benzo[c] ring.

    3,5-Diphenyl-4,5-dihydroisoxazole: Contains a saturated ring structure.

Uniqueness

3,5-Diphenylbenzo[c]isoxazole is unique due to its fused benzo[c] ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This structural feature can enhance its stability, reactivity, and potential biological activities .

Properties

IUPAC Name

3,5-diphenyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)19(21-20-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVGIUFUQVYNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572866
Record name 3,5-Diphenyl-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69751-73-1
Record name 3,5-Diphenyl-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenylbenzo[c]isoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Diphenylbenzo[c]isoxazole
Reactant of Route 3
Reactant of Route 3
3,5-Diphenylbenzo[c]isoxazole
Reactant of Route 4
Reactant of Route 4
3,5-Diphenylbenzo[c]isoxazole
Reactant of Route 5
3,5-Diphenylbenzo[c]isoxazole
Reactant of Route 6
Reactant of Route 6
3,5-Diphenylbenzo[c]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.